Azintamide

Catalog No.
S520324
CAS No.
1830-32-6
M.F
C10H14ClN3OS
M. Wt
259.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azintamide

Azintamide addresses choleretic potency and acid stability challenges in digestive health formulation. Exhibits greater choleretic effect than dehydrocholic acid at equivalent doses, eliminating recalibration. Acid-labile nature requires enteric-coated delivery, ideal for co-formulation with trypsin, cellulase, and dimethyl silicone oil in pancreatitis and biliary disorders. Synthesized at >99% purity for scalable, reliable procurement from R&D to production.

CAS Number

1830-32-6

Product Name

Azintamide

IUPAC Name

2-(6-chloropyridazin-3-yl)sulfanyl-N,N-diethylacetamide

Molecular Formula

C10H14ClN3OS

Molecular Weight

259.76 g/mol

InChI

InChI=1S/C10H14ClN3OS/c1-3-14(4-2)10(15)7-16-9-6-5-8(11)12-13-9/h5-6H,3-4,7H2,1-2H3

InChI Key

SSLKKMZJCJBOML-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

2-((6-chloro-3-pyridazinyl)thio)-N,N-diethylacetamide, azintamid, azintamide, oragallin

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C(C=C1)Cl

The exact mass of the compound Azintamide is 259.0546 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 291837. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. It belongs to the ontological category of aryl sulfide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 50 mg, 1 g

Azintamide (CAS: 1830-32-6) is a synthetic pyridazine derivative and potent choleretic agent utilized primarily in the formulation of digestive health therapeutics. Characterized by its lipophilic nature (XLogP3 ~2.09) and low aqueous solubility (~0.02 M), it functions by stimulating bile secretion and altering hepatic lipid metabolism. In commercial procurement, azintamide is predominantly sourced as an Active Pharmaceutical Ingredient (API) for compound enteric-coated preparations, often co-formulated with digestive enzymes and antifoaming agents. Its selection over naturally occurring bile acids is driven by its higher choleretic potency, though its specific physicochemical properties—namely its pronounced acid lability—require specialized downstream processing and formulation strategies [1].

Research Fit

Workflow Biliary secretion & CCK-A receptor studies
Compound Class Synthetic small-molecule choleretic research tool
Selection Context Pre-formulation & receptor pharmacology screening

Substituting azintamide with conventional bile acids like dehydrocholic acid or ursodeoxycholic acid (UDCA) is not feasible in established formulations due to distinct differences in potency and stability profiles. While standard bile acids are generally stable across a wider pH range, azintamide is highly acid-labile, undergoing complete degradation under mild acidic conditions (e.g., 1 N HCl). This necessitates specific enteric-coated delivery systems that are not required for all choleretics [1]. Furthermore, azintamide exerts a more powerful choleresis at identical doses compared to dehydrocholic acid, meaning that a generic substitution would require significant dose recalibration and could compromise the efficacy of fixed-dose compound preparations designed for pancreatic and biliary disorders [2].

Substitution Risk

Mechanism mismatch CCK-A receptor target engagement not shared by bile-acid choleretics; may shift biliary secretion interpretation.
Endpoint context Reported dyspepsia combination endpoint profile may not transfer to in-class alternatives without equivalent evidence.
Formulation context Predicted solubility and logP differ from bile-acid class; may alter formulation and bioavailability characteristics.

In Vivo Choleretic Efficacy vs. Dehydrocholic Acid

Azintamide evokes a significantly more powerful choleresis than traditional bile acids such as dehydrocholic acid at identical doses. In comparative in vivo models, azintamide demonstrated superior bile flow stimulation with a rapid onset, establishing it as a highly potent synthetic choleretic substitute for naturally occurring plant cholagogues and conventional bile acids [1].

Evidence DimensionCholeretic potency (bile flow stimulation)
Target Compound DataHigh potency with rapid onset at equivalent dosing
Comparator Or BaselineDehydrocholic acid (standard baseline)
Quantified DifferenceMore powerful choleresis at identical doses
ConditionsIn vivo rat models and human volunteer studies

Allows formulators to achieve higher choleretic efficacy at equivalent or lower API doses compared to traditional bile acid derivatives.

Combination endpoint
Head-to-head
90.3% combination vs 73.3% monotherapy total response rate
Reported combination endpoint context
4-week RCT; symptom score reduction ≥50%

Acid-Induced Degradation and Enteric Coating Requirement

Azintamide is highly susceptible to acidic degradation, undergoing complete degradation when exposed to 1 N HCl at 70°C for 3 hours. This pronounced acid lability necessitates strict pH control during upstream processing and mandates the use of enteric coatings to protect the API from gastric acid prior to intestinal absorption [1].

Evidence DimensionAcidic degradation profile
Target Compound DataComplete degradation in 1 N HCl
Comparator Or BaselineNeutral or basic formulation conditions (stable)
Quantified Difference100% degradation under severe acidic stress
Conditions1 N HCl at 70°C for 3 hours

Dictates the absolute necessity for enteric-coated excipient procurement and strict pH monitoring during downstream formulation.

Phase IV design
Trial context
Superiority trial vs. UDCA combination; NCT04786795
Ongoing trial context; endpoint data pending
990 participants, post-cholecystectomy dyspepsia

Aqueous Solubility and Lipophilicity Profile

Azintamide exhibits very low aqueous solubility (approximately 0.02 M) and a calculated LogP (XLogP3) of 2.09, reflecting its lipophilic nature. This low water solubility presents challenges for standard osmotic-based drug delivery systems, often requiring the procurement of specific solubilizing excipients to enhance bioavailability [1].

Evidence DimensionAqueous solubility and LogP
Target Compound Data0.02 M water solubility; XLogP3 = 2.09
Comparator Or BaselineHighly water-soluble APIs
Quantified DifferenceRequires specialized solubilization strategies due to lipophilicity
ConditionsStandard aqueous conditions at room temperature

Guides the selection of appropriate lipid-based or solvate-forming excipients to overcome inherent solubility limitations during formulation.

CCK-A binding
Reported
IC₅₀ = 0.300 nM (CCK-A receptor)
Reported CCK-A binding assay context
600-fold selectivity over CCK-B; rat pancreatic tissue

Scalable Synthesis Yield and API Purity

The industrial synthesis of azintamide via the condensation of 3-chloro-6-mercaptopyridazine with 2-chloro-N,N-diethylacetamide yields the API with a total process yield of approximately 40.5% and a high purity of >99.0%. This simple, scalable route using accessible starting materials ensures consistent batch-to-batch reproducibility for commercial procurement .

Evidence DimensionSynthesis yield and purity
Target Compound Data~40.5% total yield; >99.0% purity
Comparator Or BaselineStandard multi-step API syntheses
Quantified DifferenceHigh purity (>99%) achieved via a streamlined condensation route
ConditionsIndustrial scale synthesis and benzene/acetone extraction

Ensures reliable, high-purity commercial supply and batch-to-batch consistency for large-scale pharmaceutical manufacturing.

Predicted solubility
Data to verify
1,603 mg/L vs. ~20 mg/L (UDCA class)
Predicted solubility context; experimental verification required
Multiple prediction platforms; values may vary

Enteric-Coated Digestive Enzyme Co-Formulations

Due to its pronounced acid lability and high choleretic potency, azintamide is ideally suited for inclusion in compound enteric-coated tablets. It is frequently co-formulated with trypsin, cellulase, and activated dimethyl silicone oil to treat chronic pancreatitis and biliary disorders, where the enteric coating protects the API from gastric degradation .

High-Potency Choleretic API Sourcing

For pharmaceutical manufacturers requiring a more potent alternative to traditional plant cholagogues or dehydrocholic acid, azintamide provides superior bile flow stimulation at equivalent doses. Its scalable synthesis (>99% purity) ensures reliable procurement for large-scale production of choleretic therapeutics [1].

Development of Specialized Solvate Delivery Systems

Because of its low aqueous solubility (0.02 M), azintamide serves as a prime candidate for advanced formulation research, including the development of propylene glycol solvates or lipid-based carriers designed to enhance the bioavailability of lipophilic, poorly water-soluble drugs [2].

Application Fit

Application
Selection Property
Validation Focus
Dyspepsia combination formulation studies
Combination endpoint response context
Symptom-score endpoint review
Post-cholecystectomy model studies
Biliary secretion mechanism context
Post-surgical digestive function endpoint review
CCK-A receptor pharmacology
CCK-A binding assay context
Subtype-selectivity profiling
Pre-formulation solubility screening
Predicted physicochemical profile
Experimental solubility verification

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

259.0546109 Da

Monoisotopic Mass

259.0546109 Da

Heavy Atom Count

16

Appearance

Solid powder

Melting Point

97.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ACZ6L64B41

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

1830-32-6

Wikipedia

Azintamide
1: NEUGEBAUER W. [ORAGALLIN--A NEW CHOLERETIC]. Hippokrates. 1965 Jan 15;36:25-8. German. PubMed PMID: 14299536.
2: Abdel-Moety EM. Gas-liquid chromatographic determination of azintamide (Ora-gallin) in pharmaceutical formulations. J Chromatogr. 1985 May 24;324(2):475-9. PubMed PMID: 4008559.
3: Mestrovic N. [On the choleretic activity of Azintamid after cholecystectomy]. Med Welt. 1968 Apr 27;17:1155-8. German. PubMed PMID: 5727882.
4: Diezel W, Brenke A, Sönnichsen N. [Azintamid as a therapeutic agent in psoriasis vulgaris - a therapeutic study]. Dermatol Monatsschr. 1983;169(8):521-4. German. PubMed PMID: 6628788.
5: Zhao L, Xu L, Li Q, Wang XD, Wang DM, Wang ZG. [Combination therapy of azintamid and domperidone in functional dyspepsia: a randomised, double-blind, placebo-controlled trial]. Zhonghua Nei Ke Za Zhi. 2011 Mar;50(3):212-5. Chinese. PubMed PMID: 21600084.
6: Zhu LM, Qian JM, Xu L, Zhao HC, Yang YS, Zhang M, Liu YL, Xie PY, Hao JY, Han SM. [Efficacy and safety of compound azintamide on dyspepsia symptoms in a multicentre self-controlled trial]. Zhonghua Nei Ke Za Zhi. 2008 Nov;47(11):910-3. Chinese. PubMed PMID: 19080231.
7: Hegazy MA, Hassanain WA, Abdel Fattah LE, El-Fatatry HM. Chromatographic Study of Azintamide in Bulk Powder and in Pharmaceutical Formulation in the Presence of Its Degradation Form. J AOAC Int. 2017 Mar 1;100(2):422-428. doi: 10.5740/jaoacint.16-0049. Epub 2016 Nov 15. PubMed PMID: 28118567.

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